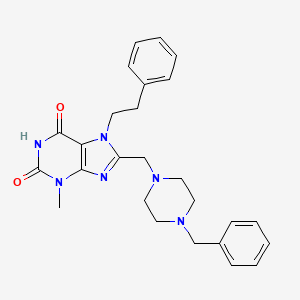

8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the purine family, which is known for its significant biological activities.

Properties

Molecular Formula |

C26H30N6O2 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C26H30N6O2/c1-29-24-23(25(33)28-26(29)34)32(13-12-20-8-4-2-5-9-20)22(27-24)19-31-16-14-30(15-17-31)18-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3,(H,28,33,34) |

InChI Key |

HTXIMPZAOFTQCA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine core: This is usually achieved through a cyclization reaction involving suitable starting materials.

Introduction of the piperazine moiety: This step involves the reaction of the purine core with 4-benzylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dopamine Transporter Inhibition

Research indicates that compounds similar to 8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibit high affinity for the dopamine transporter (DAT). This suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

Antidepressant Effects

The structural features of this compound may confer antidepressant properties. Compounds containing piperazine rings have been shown to interact with serotonin receptors, which are crucial in mood regulation . Preclinical studies could further explore these effects.

Anticancer Activity

Some studies have indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell cycle progression . Further investigation into this compound's specific anticancer properties could provide valuable insights.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications. Compounds that modulate neurotransmitter levels can help in conditions like Alzheimer's disease or traumatic brain injury .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Synthesis and Biological Evaluation | Demonstrated high DAT affinity | Potential use in treating dopamine-related disorders |

| Study 2: Anticancer Activity | Showed cytotoxicity against breast cancer cells | Possible development as an anticancer agent |

| Study 3: Neuroprotection | Indicated protective effects in neuronal models | Could lead to treatments for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

The compound 8-((4-benzylpiperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a purine core substituted with a benzylpiperazine moiety, which is known to enhance bioactivity through various mechanisms. The presence of the 3-methyl and 7-phenethyl groups may also contribute to its pharmacological properties.

Chemical Structure

Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are valuable in managing Type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Anticancer Potential

Studies have shown that purine derivatives can interfere with cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of benzylpiperazine derivatives have been documented, suggesting that our compound may exhibit similar activity against bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of related compounds against cancer cell lines. For example, a series of piperazine-containing quinolones showed enhanced activity against Plasmodium berghei sporozoites, indicating potential antimalarial properties .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| N-Phenylpiperazinyl-4(1H)-quinolone | 4.7 | Antimalarial |

| Benzyl analogue | 44–83 | Less potent |

| Other analogues | >100 | Minimal activity |

Mechanistic Insights

The biological activity of these compounds often correlates with their ability to interact with specific biological targets. For instance, DPP-IV inhibitors work by blocking the enzyme's active site, thereby prolonging the action of incretin hormones that stimulate insulin secretion .

Clinical Relevance

The therapeutic implications of these findings are significant. The ability to modulate glucose levels and inhibit cancer cell growth positions compounds like this compound as potential candidates for further development in both diabetes and oncology.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

Synthesis optimization should employ Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, stoichiometry, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical parameters . Characterization via elemental analysis (to confirm purity), infrared spectroscopy (to track functional groups like carbonyls), and UV-Vis spectroscopy (to monitor reaction progress) is essential . For analogs, spirocyclic intermediates have been synthesized using similar methodologies, with yields improved by adjusting solvent polarity and reaction time .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this purine-dione derivative?

Methodological Answer:

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches, critical for confirming the purine-dione core .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions (e.g., benzylpiperazinyl and phenethyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for brominated or halogenated analogs .

- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally related purine-diones in crystallographic studies .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, aiding in rational substituent design .

- Molecular docking : Screens binding affinity against biological targets (e.g., kinases or GPCRs) by comparing analogs with modified piperazinyl or phenethyl groups .

- Reaction path search methods : Tools like the Interdisciplinary Reaction Design and Discovery (ICReDD) platform integrate computational predictions with experimental validation, accelerating SAR exploration .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Cross-assay validation : Compare results from enzymatic assays (e.g., IC values) with cell-based assays to rule out off-target effects .

- Meta-analysis of substituent effects : Correlate activity trends with electronic (Hammett σ) or steric (Taft parameters) descriptors for substituents like benzylpiperazinyl groups .

- Dose-response curve refinement : Use nonlinear regression models to account for assay-specific variability (e.g., pH, solvent effects) .

Advanced: What experimental designs are suitable for studying substituent effects on solubility and stability?

Methodological Answer:

- Full factorial designs : Test variables like pH, temperature, and substituent polarity (e.g., replacing benzyl with hydrophilic groups) to identify stability-solubility trade-offs .

- Accelerated stability testing : Use thermal stress (40–60°C) and HPLC monitoring to quantify degradation products under inert vs. oxidative atmospheres .

- QSAR modeling : Relate logP values of substituents (e.g., phenethyl vs. alkyl chains) to solubility trends .

Advanced: How can reaction mechanisms for purine-dione functionalization be elucidated?

Methodological Answer:

- Isotopic labeling : Use N-labeled amines to track nucleophilic substitution at the purine C-8 position .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In situ spectroscopy : Monitor intermediates via Raman or real-time NMR during benzylpiperazinyl group incorporation .

Basic: What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage conditions : Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the purine-dione core .

- Lyophilization : For long-term stability, lyophilize in amber vials with cryoprotectants (e.g., trehalose) .

- Periodic purity checks : Use HPLC with photodiode array detection to monitor degradation (e.g., hydrolysis of the piperazinyl group) .

Advanced: How can high-throughput screening (HTS) be integrated into derivative library development?

Methodological Answer:

- Automated parallel synthesis : Use microreactors to vary substituents (e.g., benzylpiperazinyl vs. quinazolinylmethyl groups) and generate 96-well plate libraries .

- Machine learning-driven HTS : Train models on existing bioactivity data to prioritize analogs with predicted target affinity .

- Flow chemistry : Continuous synthesis of intermediates (e.g., spirocyclic precursors) reduces batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.